molecular formula C25H24N2O7S B1582777 Disperse Red 92 CAS No. 72363-26-9

Disperse Red 92

Cat. No.: B1582777
CAS No.: 72363-26-9
M. Wt: 496.5 g/mol
InChI Key: ALXCWDABTQQKAH-UHFFFAOYSA-N
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Description

Disperse Red 92 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing hydrophobic fibers such as polyester. It is characterized by its anthraquinone structure, which imparts a vibrant red color. This compound is known for its excellent light fastness, washing fastness, and sublimation fastness, making it suitable for high-temperature dyeing processes .

Preparation Methods

The synthesis of Disperse Red 92 involves several steps:

In industrial production, this compound can be synthesized by adding Disperse Red 60 solid into an inert solvent, followed by the addition of chlorosulfonic acid and thionyl chloride for sulfonylation. After neutralizing the reaction mixture with sodium carbonate, ethoxy propylamine is added, and the reaction is carried out under heat preservation. The final product is obtained through distillation and filtration .

Chemical Reactions Analysis

Disperse Red 92 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break down the anthraquinone structure, resulting in simpler aromatic compounds.

    Substitution: The dye can undergo substitution reactions, where functional groups on the anthraquinone ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Disperse Red 92 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying the behavior of anthraquinone dyes in various chemical processes.

    Biology: The dye is employed in biological staining techniques to visualize cellular structures.

    Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.

    Industry: this compound is extensively used in the textile industry for dyeing polyester fabrics. .

Mechanism of Action

The mechanism of action of Disperse Red 92 involves its interaction with the polymer chains of hydrophobic fibers. The dye molecules are non-ionic and partially soluble in water, allowing them to diffuse into the fiber matrix. The interaction between the dye and the fiber occurs through Van der Waals forces and dipole interactions. The dye molecules are then fixed within the fiber structure through heat treatment, resulting in a stable coloration .

Comparison with Similar Compounds

Disperse Red 92 can be compared with other anthraquinone-based disperse dyes such as Disperse Red 9, Disperse Red 11, and Disperse Red 60. While all these dyes share a similar anthraquinone core, they differ in their substituents, which affect their dyeing properties and fastness characteristics. For example:

This compound stands out due to its balanced combination of excellent light, washing, and sublimation fastness, making it a preferred choice for industrial applications.

Properties

IUPAC Name

4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O7S/c1-2-33-13-5-12-27-35(31,32)16-10-8-15(9-11-16)34-20-14-19(28)21-22(23(20)26)25(30)18-7-4-3-6-17(18)24(21)29/h3-4,6-11,14,27-28H,2,5,12-13,26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXCWDABTQQKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40888142
Record name Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)-
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Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72363-26-9, 12236-11-2
Record name Disperse Red 92
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72363-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy)-N-(3-ethoxypropyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)-
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Record name Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40888142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide
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Record name Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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